
ARQ 531
説明
作用機序
ARQ 531は、B細胞受容体シグナル伝達に関与する主要な酵素であるBTKを可逆的に阻害することにより、その効果を発揮します . BTKを標的にすることにより、this compoundは、細胞生存、増殖、および移動を促進する下流のシグナル伝達経路を破壊します . この化合物は、SrcファミリーキナーゼおよびERKシグナル伝達に関連するキナーゼなど、他のキナーゼも阻害するため、治療の可能性がさらに高まります . This compoundの分子標的は、BTK、Srcファミリーキナーゼ、およびERK関連キナーゼです . これらの標的の阻害は、癌遺伝子キナーゼのリン酸化の減少と、それに続く下流のシグナル伝達分子の変化につながります .
生化学分析
Biochemical Properties
ARQ 531 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This inhibition disrupts the signaling cascade that leads to B-cell activation and proliferation. This compound interacts with both wild-type and C481S-mutant forms of BTK, making it effective even in cases where resistance to first-generation BTK inhibitors has developed . Additionally, this compound has been shown to inhibit other kinases such as Src family kinases (SFK) and spleen tyrosine kinase (SYK), further contributing to its anti-tumor activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In B-cell malignancies, this compound inhibits BCR signaling, leading to reduced cell viability, migration, and expression of activation markers such as CD40 and CD86 . This compound also induces apoptosis in cancer cells by decreasing the phosphorylation of oncogenic kinases and downstream targets, including SYK, STAT5a, and ERK1/2 . These effects collectively contribute to the anti-proliferative activity of this compound in vitro and in vivo.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as PLCγ2, which is essential for BCR signaling . By blocking BTK activity, this compound disrupts the signaling pathways that promote B-cell survival and proliferation. Additionally, this compound’s ability to inhibit mutated forms of BTK, such as the C481S mutation, makes it a valuable therapeutic option for patients with resistance to other BTK inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates a long residence time with BTK, leading to sustained inhibition of the enzyme . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation observed in vitro. Long-term treatment with this compound has been associated with continued suppression of BCR signaling and sustained anti-tumor activity in preclinical models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BTK activity and reduces tumor growth without significant toxicity . At higher doses, some adverse effects such as neutropenia and gastrointestinal disturbances have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with kinases such as BTK, SFK, and SYK. The inhibition of these kinases affects various downstream signaling pathways, including those involved in cell survival, proliferation, and apoptosis . This compound is not metabolized by major CYP450 enzymes, which reduces the potential for drug-drug interactions and contributes to its favorable pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s ability to inhibit BTK in both the cytoplasm and nucleus suggests that it can effectively penetrate cellular membranes and reach its target sites . Additionally, this compound’s distribution within tissues is influenced by its binding to plasma proteins and its relatively long half-life .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with BTK and other kinases involved in BCR signaling. The compound’s ability to inhibit BTK in the cytoplasm prevents the activation of downstream signaling pathways that promote B-cell survival and proliferation . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, making it a versatile and effective therapeutic agent.
準備方法
ARQ 531の合成には、重要な中間体の調製と最終的なカップリング反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権があり、詳細な情報は公表されていません。 this compoundは、特定の結合と官能基の形成を含む一連の化学反応によって合成されていることは知られています . 産業的な生産方法は、高収率と純度を確保するために、これらの合成経路の最適化を含んでいます。
化学反応の分析
ARQ 531は、主にキナーゼとの相互作用を含む、さまざまな化学反応を起こします。 可逆的阻害剤であり、標的と非共有結合を形成します . この化合物は、B細胞受容体シグナル伝達、生存、移動、および遺伝子転写を含む、BTK媒介機能を阻害することが知られています . これらの反応で使用される一般的な試薬および条件には、キナーゼ阻害剤と、適切なpHおよびイオン強度を維持するための特定のバッファー溶液が含まれます . これらの反応から生成される主な生成物は、通常、リン酸化タンパク質およびその他のシグナル伝達分子です .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。 化学では、キナーゼ阻害およびシグナル伝達経路を研究するためのツール化合物として使用されます . 生物学では、this compoundは、細胞プロセスにおけるBTKおよびその他のキナーゼの役割を調査するために使用されます . 医学では、CLLおよびリヒター変換などの血液悪性腫瘍の治療において潜在能力を示しています . さらに、this compoundは、急性骨髄性白血病(AML)およびその他のB細胞悪性腫瘍における有効性について調査されています . その幅広いキナーゼ阻害プロファイルにより、前臨床および臨床研究にとって貴重な化合物となっています .
科学的研究の応用
Chronic Lymphocytic Leukemia (CLL)
ARQ 531 has demonstrated substantial anti-tumor activity in heavily pretreated patients with CLL. In a Phase 1 clinical trial, eight out of nine evaluable patients treated at doses of 65 mg or higher experienced a partial response, indicating significant efficacy . The drug was particularly effective in patients with ibrutinib-resistant CLL, where it inhibited BTK-mediated functions and improved survival rates compared to traditional therapies .
Table 1: Efficacy of this compound in CLL Clinical Trials
Study Phase | Patient Cohorts | Partial Response Rate | Median Survival |
---|---|---|---|
Phase 1 | Heavily pretreated CLL patients | 88.9% (8/9) | Not reported |
Phase 1 | Richter’s Transformation patients | 60% (3/5) | Not reported |
Acute Myeloid Leukemia (AML)
In preclinical studies, this compound exhibited anti-proliferative activity against AML cell lines and primary AML cells. The treatment led to decreased phosphorylation of oncogenic kinases and impaired colony formation . In vivo studies using the MOLM-13 xenograft model showed that this compound could effectively inhibit tumor progression and enhance survival when combined with venetoclax .
Table 2: Preclinical Efficacy of this compound in AML Models
Model Type | Treatment | Outcome |
---|---|---|
MOLM-13 Xenograft | This compound alone | Modest activity |
MOLM-13 Xenograft | This compound + Venetoclax | Synergistic effect observed |
Case Study: Efficacy in Ibrutinib-Resistant CLL
In a notable case involving a patient with CLL who had developed resistance to ibrutinib due to a C481S mutation, treatment with this compound resulted in significant cytotoxicity and prolonged survival. The patient exhibited a marked reduction in lymphocyte counts and splenic weight after treatment . This case highlights the potential of this compound as a viable option for patients who have exhausted other therapeutic avenues.
Case Study: Combination Therapy in AML
A study focusing on the combination of this compound with venetoclax revealed promising results in AML models. The combination therapy not only enhanced anti-tumor activity but also improved pharmacokinetics compared to this compound alone. This suggests that combining agents targeting different pathways may yield better outcomes for patients with complex malignancies .
類似化合物との比較
ARQ 531は、BTKおよびその他のキナーゼを可逆的に阻害する能力が独自であり、イブルチニブやアカラブルチニブなどの他のBTK阻害剤とは異なります . これらの共有結合阻害剤とは異なり、this compoundは、共有結合阻害剤に対する耐性を付与するC481S変異を含む、BTKの野生型と変異型の両方を標的にできます . 同様の化合物には、イブルチニブ、アカラブルチニブ、ザヌブルチニブなどがあり、これらもBTK阻害剤ですが、結合メカニズムとキナーゼ選択性に違いがあります . This compoundの幅広いキナーゼ阻害プロファイルと可逆的結合により、既存のBTK阻害剤に対する耐性を克服するための有望な候補となっています .
生物活性
ARQ 531 is a potent, reversible inhibitor of Bruton tyrosine kinase (BTK), primarily developed for treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies, especially in cases resistant to ibrutinib. Its unique mechanism of action allows it to target both wild-type and mutant forms of BTK, particularly the C481S mutation associated with resistance to irreversible BTK inhibitors.
This compound functions by inhibiting BTK and several other kinases that play critical roles in B-cell receptor (BCR) signaling. This inhibition leads to decreased cell viability, migration, and activation of CLL cells. The compound also affects downstream signaling pathways, including those mediated by Src family kinases and ERK signaling pathways.
Preclinical Studies
- In Vitro Studies :
-
In Vivo Studies :
- In murine models, this compound outperformed ibrutinib in terms of survival rates. Mice treated with this compound had a median survival of 76 days compared to 78 days for the higher dose group, while those receiving ibrutinib had a median survival of only 38 days .
- The treatment led to significant reductions in splenic weight and lymphocyte counts, indicating effective disease control .
Phase 1 Dose Escalation Study
- Objective : To evaluate the safety, tolerability, and pharmacodynamics of this compound.
- Results :
Dose Level (mg) | Tumor Reduction (%) | Patient Outcomes |
---|---|---|
5 | 35 | Ongoing treatment |
10 | 33 | Ongoing treatment |
15 | 29 | Ongoing treatment |
Case Studies
- Case Study Example : A patient with a BTK C481S mutation who had undergone five prior systemic regimens including both ibrutinib and venetoclax showed a tumor reduction of 29% after eight weeks on a 15 mg dose of this compound .
Efficacy Against Resistance
This compound has been specifically designed to address resistance mechanisms associated with conventional BTK inhibitors. Its ability to inhibit not only BTK but also other kinases such as Lyn and MEK1 enhances its therapeutic potential.
Comparative Efficacy
In various models of B-cell malignancies including Richter’s transformation and diffuse large B-cell lymphoma (DLBCL), this compound demonstrated superior efficacy compared to traditional therapies like ibrutinib .
特性
IUPAC Name |
(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFCZQSJQXFJDS-QAPCUYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095393-15-8 | |
Record name | ARQ-531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemtabrutinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。